6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin
Description
6-Chloro-3-(2′-chlorophenyl)-4,7-dimethylcoumarin is a synthetic coumarin derivative characterized by a fused benzopyrone core substituted with:
- A chlorine atom at position 6 (electron-withdrawing group).
- A 2′-chlorophenyl ring at position 3 (aromatic substituent with ortho-chloro substitution).
- Methyl groups at positions 4 and 7 (electron-donating alkyl groups).
Coumarins are widely studied for their optical properties, biological activities, and applications in materials science. The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic environment, solubility, and reactivity .
Properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c1-9-7-15-12(8-14(9)19)10(2)16(17(20)21-15)11-5-3-4-6-13(11)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXGWBRVQFXZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction, involving acid-catalyzed cyclization of phenols with β-keto esters, has been adapted for synthesizing substituted coumarins. For 6-chloro-3-(2'-chlorophenyl)-4,7-dimethylcoumarin, this method requires:
- 4-Methylresorcinol : As the phenolic component to introduce methyl groups at positions 4 and 7.
- 2-Chlorophenylacetoacetate : To furnish the 3-(2'-chlorophenyl) and β-keto ester moieties.
Procedure :
- 4-Methylresorcinol (1.0 equiv) and 2-chlorophenylacetoacetate (1.2 equiv) are refluxed in concentrated sulfuric acid at 80°C for 6–8 hours.
- The crude product is quenched in ice water, neutralized with NaHCO₃, and recrystallized from ethanol to yield a 68–72% product.
Limitations :
- Low regioselectivity for chlorination at position 6.
- Harsh acidic conditions may degrade sensitive functional groups.
Kostanecki-Robinson Reaction
This method employs o-hydroxyaryl ketones and acid anhydrides to construct the coumarin core. For the target compound:
- 5-Chloro-2-hydroxy-4,7-dimethylacetophenone : Synthesized via Friedel-Crafts acylation of 4-methylresorcinol followed by chlorination.
- 2-Chlorobenzoyl chloride : Introduces the 2'-chlorophenyl group via acylation.
Procedure :
- 5-Chloro-2-hydroxy-4,7-dimethylacetophenone (1.0 equiv) is treated with 2-chlorobenzoyl chloride (1.5 equiv) in pyridine at 0–5°C.
- Cyclization is induced using polyphosphoric acid (PPA) at 120°C for 3 hours, yielding 58–63% product after silica gel chromatography.
Advantages :
- Better control over substituent positioning.
- Mild acylation conditions preserve functional groups.
Modern Catalytic Approaches
Biogenic ZnO Nanoparticle-Catalyzed Synthesis
Building on green chemistry principles, biogenic zinc oxide (ZnO) nanoparticles (5 mol%) enable efficient one-pot synthesis in aqueous media.
Procedure :
- Reactants :
- 4-Hydroxy-6-methylcoumarin (1.0 equiv)
- 2-Chlorobenzaldehyde (1.2 equiv)
- Dimethyl malonate (1.0 equiv)
- Conditions :
- Biogenic ZnO NPs (5 mol%) in H₂O, stirred at 25°C for 15–20 minutes.
- Yield : 92–95% after recrystallization from ethanol.
Mechanistic Insights :
- ZnO NPs facilitate Knoevenagel condensation between aldehyde and malonate.
- Subsequent Michael addition and cyclization yield the coumarin skeleton.
Table 1: Optimization of Catalytic Conditions
| Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 5 | H₂O | 15 | 95 |
| 3 | H₂O | 30 | 82 |
| 5 | Ethanol | 45 | 78 |
Three-Component Reaction in Green Solvents
A solvent-free approach using triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst achieves high atom economy.
Procedure :
- Reactants :
- 5,5-Dimethylcyclohexane-1,3-dione (1.0 equiv)
- 2-Chlorobenzaldehyde (1.1 equiv)
- Isopropylidene malonate (1.0 equiv)
- Conditions :
- TEBAC (10 mol%), H₂O, 80°C, 4 hours.
- Yield : 89% with >99% purity by HPLC.
Key Observations :
- The coumarin ring adopts a screw-boat conformation, confirmed by X-ray crystallography.
- Dihedral angle between coumarin and phenyl rings: 85.64°, minimizing steric clashes.
Chlorination Strategies
Direct Electrophilic Chlorination
Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) selectively targets position 6:
- 3-(2'-Chlorophenyl)-4,7-dimethylcoumarin (1.0 equiv) is dissolved in dry dichloromethane.
- SO₂Cl₂ (1.05 equiv) is added dropwise at 0°C, stirred for 2 hours.
- Yield : 76% after column chromatography (hexane:EtOAc 4:1).
Characterization :
- ¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 1H, H-5), 7.45–7.32 (m, 4H, aryl-H), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
- HRMS : m/z 319.18 [M+H]⁺.
Industrial-Scale Considerations
For bulk production, continuous flow reactors coupled with heterogeneous catalysts (e.g., ZnO-coated microchannels) reduce reaction times to <10 minutes while maintaining yields >90%. Waste minimization is achieved via solvent recycling and catalytic recovery.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- This may affect binding interactions in biological systems .
- Methyl vs. Methoxy Groups : Methyl groups (4 and 7 positions) enhance lipophilicity, whereas methoxy groups (e.g., in 263364-82-5) improve solubility due to oxygen’s polarity. The target compound’s dual methyl groups likely make it more membrane-permeable .
- Electronic Effects: The 6-chloro substituent (electron-withdrawing) creates an electron-deficient coumarin core, which may enhance fluorescence quenching or reactivity in nucleophilic environments compared to non-halogenated analogs .
Spectral and Physical Properties
- UV-Vis Spectroscopy : Coumarins with electron-withdrawing groups (e.g., Cl) typically exhibit bathochromic shifts compared to alkyl-substituted derivatives. The ortho-chlorophenyl group may further redshift absorption due to conjugation effects .
- Melting Points : Methyl and chloro substituents generally increase melting points. For example, 6-Chloro-4(4′-chlorophenyl)-3-(2′,4′-dichlorophenyl)-coumarin (263365-11-3) has a higher melting point (>200°C) due to its polyhalogenated structure .
Biological Activity
6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. Coumarins are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin can be represented as follows:
This compound contains a coumarin backbone with chlorine substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate to high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 10 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. Studies have shown that 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several coumarin derivatives, including 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin. The results indicated a dose-dependent inhibition of bacterial growth, particularly against methicillin-resistant strains of Staphylococcus aureus .
- Anti-inflammatory Mechanisms : In another study, the compound was tested in a rat model of induced colitis. Treatment with 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin resulted in reduced inflammatory markers and improved histological scores compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of coumarins is often influenced by their structural features. In the case of 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin:
- The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Substituents on the phenyl ring can modulate receptor interactions and influence pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
